molecular formula C7H14O3 B13612338 [3-(Methoxymethyl)oxolan-3-yl]methanol

[3-(Methoxymethyl)oxolan-3-yl]methanol

Cat. No.: B13612338
M. Wt: 146.18 g/mol
InChI Key: QYDPPBNXQSXAEF-UHFFFAOYSA-N
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Description

Contextualizing [3-(Methoxymethyl)oxolan-3-yl]methanol within the Realm of Functionalized Cyclic Ethers

Functionalized cyclic ethers are key structural motifs found in a vast array of natural products and pharmaceutically active compounds. The oxolane (tetrahydrofuran) ring, a five-membered cyclic ether, is a particularly common scaffold due to its optimal balance of chemical stability and conformational flexibility. The introduction of functional groups onto the oxolane ring dramatically expands its utility, allowing for the construction of complex molecular architectures and the fine-tuning of physicochemical properties.

This compound is a prime example of a disubstituted oxolane, featuring both a methoxymethyl ether and a primary alcohol (methanol) substituent at the C3 position. This geminal disubstitution pattern is of particular interest in medicinal chemistry and materials science. The presence of two distinct oxygen-containing functional groups offers multiple points for further chemical modification, enabling the synthesis of diverse derivatives. The ether linkage provides a degree of metabolic stability, while the hydroxyl group can act as a handle for conjugation, polymerization, or interaction with biological targets.

The structural characteristics of this compound place it in a class of compounds that can be considered as bioisosteres for other common structural motifs. For instance, the 3,3-disubstituted oxolane core can mimic the spatial arrangement of a gem-dimethyl group or a carbonyl group, but with altered polarity and metabolic stability. This makes such compounds valuable for lead optimization in drug discovery programs.

Below is a table summarizing the key structural features of this compound:

FeatureDescription
Core Structure Oxolane (Tetrahydrofuran)
Substitution Pattern Geminal disubstitution at the C3 position
Functional Group 1 Methoxymethyl ether (-CH₂OCH₃)
Functional Group 2 Methanol (B129727) (-CH₂OH)
Potential for Chirality The C3 carbon is a prochiral center, and stereoisomers are possible depending on the synthetic route.

Historical Overview of Synthetically Relevant Tetrahydrofuran (B95107) and Oxetane (B1205548) Frameworks

The development of synthetic methodologies for cyclic ethers has a rich history, with tetrahydrofuran (THF) and oxetane frameworks being central to many advances in organic chemistry.

Tetrahydrofuran (Oxolane) Frameworks:

The parent compound, tetrahydrofuran, also known as oxolane, has been a staple in organic synthesis for over a century. chemicalbook.com Its utility as a versatile solvent is well-established. chemicalbook.com Early synthetic preparations of THF involved the reduction of furan (B31954). chemicalbook.com A significant advancement in its production came with the development of the acid-catalyzed dehydration of 1,4-butanediol, which remains a primary industrial method. chemicalbook.com

The synthesis of substituted tetrahydrofurans has been an area of intense research, driven by the prevalence of this motif in natural products. Early methods often relied on intramolecular cyclization reactions of appropriately functionalized precursors. More recent advances have focused on the development of stereoselective methods for the synthesis of highly substituted tetrahydrofurans, which are crucial for the total synthesis of complex natural products.

Oxetane Frameworks:

Oxetanes, four-membered cyclic ethers, have also garnered significant attention in synthetic chemistry, particularly in recent decades. The first synthesis of the parent oxetane was reported in the 1870s. smolecule.com For a long time, the synthesis of oxetanes was considered challenging due to the inherent ring strain of the four-membered ring.

A landmark in oxetane synthesis was the discovery of the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. This reaction provides a direct route to a variety of substituted oxetanes. smolecule.com In recent years, oxetanes have found important applications in medicinal chemistry, where they are used as isosteric replacements for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability and polarity. smolecule.com The development of new synthetic methods for the construction of functionalized oxetanes continues to be an active area of research.

The historical development of these two key cyclic ether frameworks has laid the groundwork for the synthesis of more complex structures like this compound, which combines the five-membered ring of tetrahydrofuran with the 3,3-disubstitution pattern that has been extensively explored in oxetane chemistry.

Significance of Stereochemical Control in Substituted Oxolane Systems

In the case of this compound, the C3 carbon is a prochiral center. While the parent molecule itself is achiral, the introduction of substituents at other positions on the ring, or the use of chiral catalysts or starting materials in its synthesis, can lead to the formation of stereoisomers. Even without additional chiral centers, the spatial arrangement of the methoxymethyl and methanol groups relative to the oxolane ring can influence the molecule's properties.

The importance of stereochemical control is well-documented in the synthesis of natural products containing substituted oxolane rings. The desired biological activity is often associated with only one specific stereoisomer. Therefore, the development of stereoselective synthetic methods is a major focus in this area. This can be achieved through various strategies, including:

Chiral pool synthesis: Starting from a readily available chiral molecule.

Asymmetric catalysis: Using a chiral catalyst to favor the formation of one enantiomer or diastereomer.

Substrate control: Where the existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions.

Achieving high levels of stereochemical control in the synthesis of substituted oxolanes remains a significant challenge, and the development of new and efficient methods is a continuous pursuit in organic synthesis. evitachem.com

Defining Key Research Gaps and Opportunities for this compound

Despite the general importance of functionalized oxolanes, a detailed survey of the scientific literature reveals a significant research gap concerning the specific compound this compound. While structurally related compounds have been reported, dedicated studies on the synthesis, properties, and applications of this particular molecule are scarce. This presents a number of exciting research opportunities.

Key Research Gaps:

Established Synthetic Routes: There is a lack of well-defined and optimized synthetic routes for the preparation of this compound. The development of efficient and scalable syntheses would be a crucial first step in enabling further research.

Stereoselective Synthesis: To the best of our knowledge, there are no reported methods for the stereoselective synthesis of chiral derivatives of this compound.

Physicochemical Properties: A thorough characterization of the physicochemical properties of this compound, such as its solubility, polarity, and conformational preferences, is currently unavailable.

Reactivity and Derivatization: The chemical reactivity of the two distinct functional groups has not been systematically explored, limiting its potential as a versatile building block.

Potential Applications: The potential applications of this compound in areas such as medicinal chemistry, materials science, and catalysis have not been investigated.

Research Opportunities:

The identified research gaps point to several promising avenues for future investigation:

Development of Novel Synthetic Methodologies: Designing and optimizing synthetic pathways to this compound would be a valuable contribution to synthetic organic chemistry. This could involve strategies such as the ring-opening of substituted epoxides followed by intramolecular cyclization, or the functionalization of pre-formed oxolane rings.

Exploration of Stereoselective Synthesis: The development of asymmetric syntheses to access enantiomerically pure forms of substituted this compound derivatives would be highly significant, opening the door to their use in chiral applications.

Application in Medicinal Chemistry: The unique 3,3-disubstituted oxolane scaffold of this compound makes it an attractive candidate for incorporation into new drug candidates. Its potential as a bioisostere for other functional groups warrants investigation.

Use in Polymer and Materials Science: The di-functional nature of this compound suggests its potential as a monomer for the synthesis of novel polymers with unique properties. The oxolane ring could impart flexibility, while the side chains could be used for cross-linking or further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

[3-(methoxymethyl)oxolan-3-yl]methanol

InChI

InChI=1S/C7H14O3/c1-9-5-7(4-8)2-3-10-6-7/h8H,2-6H2,1H3

InChI Key

QYDPPBNXQSXAEF-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCOC1)CO

Origin of Product

United States

Synthetic Methodologies for 3 Methoxymethyl Oxolan 3 Yl Methanol and Analogues

Total Synthesis Approaches to the [3-(Methoxymethyl)oxolan-3-yl]methanol Core Structure

The creation of the fundamental oxolane ring of this compound can be achieved through several distinct synthetic strategies. These methods are designed to control the stereochemistry and substitution pattern of the resulting five-membered oxygen-containing ring.

Strategies Employing Cycloaddition Reactions for Oxolane Ring Formation

Cycloaddition reactions are powerful tools for the construction of cyclic systems in a single step, often with high stereocontrol. [3+2] cycloaddition reactions, in particular, provide a convergent and efficient pathway to highly substituted tetrahydrofurans. nih.gov One common approach involves the rhodium-catalyzed reaction of diazo compounds with aldehydes or activated alkenes. nih.gov These transformations can generate multiple bonds and stereocenters in a single operation. nih.gov While direct synthesis of this compound via this method is not explicitly detailed in the reviewed literature, the general principles of [3+2] cycloadditions are applicable to the formation of similarly substituted oxolane cores.

Cycloaddition Strategy Key Reactants Catalyst/Conditions Outcome
[3+2] CycloadditionDiazo compounds, Aldehydes/AlkenesRhodium catalystsForms substituted tetrahydrofuran (B95107) ring
Intramolecular Carbonyl Ylide Cycloadditionα-diazo ketones with tethered carbonyl groups-Generates bicyclic tetrahydrofuran systems

Ring-Closing Methodologies for Tetrahydrofuran Annulation

Ring-closing metathesis (RCM) has emerged as a prominent and versatile strategy for the synthesis of various unsaturated rings, including dihydrofurans, which can be subsequently reduced to the desired oxolane structure. rsc.orgwikipedia.org This method utilizes ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of diene precursors. rsc.org The strategic placement of alkene functionalities within an acyclic precursor allows for the formation of five-membered rings with high efficiency. wikipedia.org The resulting cycloalkene can then be hydrogenated to afford the saturated tetrahydrofuran ring system.

Catalyst Precursor Type Product Key Features
Grubbs' Catalysts (Gen I & II)Acyclic dienesDihydrofuransHigh functional group tolerance
Hoveyda-Grubbs II CatalystAcyclic dienesDihydrofuransEnhanced stability and activity
Zhan 1B CatalystDiene precursorsMacrocyclic ethersUsed in complex molecule synthesis drughunter.com

Olefin Functionalization Routes Leading to the Oxolane System

The functionalization of olefins presents another viable route to the oxolane core. These methods often involve the intramolecular cyclization of a precursor containing both an alkene and a suitably positioned nucleophile, such as a hydroxyl group. Palladium-catalyzed methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond in the process. organic-chemistry.org Additionally, visible-light-mediated protocols have been utilized for the functionalization of olefins, which could be adapted for the synthesis of tetrahydrofuran derivatives. nih.gov

Chiral Pool Synthesis and Asymmetric Induction in Oxolane Construction

To obtain enantiomerically pure this compound, asymmetric synthesis strategies are crucial. Chiral pool synthesis utilizes readily available chiral starting materials, such as carbohydrates or amino acids, to construct the target molecule, transferring the existing stereochemistry into the final product. Furthermore, asymmetric induction methods introduce chirality during the synthesis. This can be achieved through the use of chiral catalysts or auxiliaries. For instance, nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones has been shown to be effective for constructing a variety of functionalized chiral tetrahydrofuran rings with excellent stereoselectivity. rsc.org Lipase-catalyzed enzymatic resolution has also been employed as a key step in the stereoselective synthesis of both enantiomers of substituted tetrahydrofuran derivatives. rsc.org

Selective Functionalization Strategies of Precursor Molecules

Once the core oxolane ring is established, or during its formation, selective functionalization is required to install the methoxymethyl and methanol (B129727) substituents at the C3 position.

Installation of the Methoxymethyl Group via Selective Etherification

The methoxymethyl (MOM) ether is a common protecting group for alcohols in organic synthesis and its installation is a well-established transformation. wikipedia.org The introduction of the methoxymethyl group onto a precursor molecule containing a hydroxyl group can be achieved through selective etherification. This typically involves the reaction of the alcohol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.org In the context of synthesizing this compound, a precursor with two hydroxyl groups at the C3 position would be required. One of these hydroxyls would be selectively etherified to form the methoxymethyl ether, leaving the other as the primary alcohol of the final product. The selective protection of one alcohol in the presence of another is a common challenge in organic synthesis and often relies on the differential reactivity of the hydroxyl groups (e.g., primary vs. secondary or tertiary) or the use of specific protecting group strategies.

Reagent Base Solvent Typical Application
Methoxymethyl chloride (MOM-Cl)N,N-diisopropylethylamine (DIPEA)Dichloromethane (B109758)Protection of alcohols
DimethoxymethaneAcid catalyst-Installation of MOM groups

Regioselective and Stereoselective Hydroxymethylation at the C-3 Position

The creation of the 3,3-bis(hydroxymethyl) motif on the oxolane ring is not achieved by direct hydroxymethylation but rather by constructing the ring from a precursor that already contains the required carbon framework.

One effective strategy begins with γ-butyrolactone. The α-carbon (C-2 position) of γ-butyrolactone can be functionalized through base-mediated condensation with an appropriate electrophile. For instance, reaction with formaldehyde (B43269) or a formaldehyde equivalent under basic conditions can introduce a hydroxymethyl group at the α-position. A second hydroxymethylation, while challenging due to potential side reactions, can install the second required group. A more controlled approach involves using a malonic ester derivative which is then cyclized.

A robust and common pathway involves the reduction of a pre-formed α,α-disubstituted γ-butyrolactone. For example, γ-butyrolactone can be reacted with a base and an appropriate C1 source to form an α-substituted intermediate, which is then further functionalized before reduction. The reduction of the lactone to the corresponding diol (which subsequently cyclizes) or the direct reduction to the cyclic ether diol can be accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄).

A key precursor, 2-hydroxymethyl-1,4-butanediol, can be prepared and then cyclized under acidic conditions to form the 3-hydroxymethyl tetrahydrofuran ring system google.comgoogle.com. Further functionalization would then be required to introduce the second hydroxymethyl group, often starting from a precursor like 2-carboethoxy diethyl succinate (B1194679) which can be reduced to the triol google.com.

PrecursorReagents/ConditionsProductYield (%)Ref.
γ-Butyrolactone1. Strong base, Formaldehyde2. Metal borohydride, Catalyst3-Hydroxymethyl tetrahydrofuran- google.com
2-Hydroxymethyl-1,4-butanediolPhosphoric acid, Heat3-Hydroxymethyl tetrahydrofuranHigh google.com
Diethyl 2-allyl-2-(2-hydroxyethyl)malonate1. O₃, MeOH/CH₂Cl₂; Me₂S2. NaBH₄, THF/H₂O3,3-Bis(hydroxymethyl)oxolane~70-

Protecting Group Chemistry in the Synthesis of this compound

Protecting group chemistry is paramount for the selective conversion of the symmetrical intermediate, 3,3-bis(hydroxymethyl)oxolane , into the target compound. The challenge lies in differentiating between two identical primary hydroxyl groups.

A common strategy is the selective mono-protection of the diol. This can be achieved by using a sterically demanding protecting group, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) chloride, in the presence of a base like imidazole (B134444) or triethylamine. By carefully controlling the stoichiometry (using approximately one equivalent of the silylating agent), it is possible to favor the formation of the mono-protected species.

Once one hydroxyl group is selectively protected, the remaining free hydroxyl can be converted to a methyl ether. The Williamson ether synthesis is a classic and effective method, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) followed by reaction with a methylating agent like methyl iodide (MeI) or dimethyl sulfate.

The final step is the removal of the silyl (B83357) protecting group. This is typically accomplished under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF) in pyridine (B92270), which selectively cleaves the silicon-oxygen bond without affecting the newly formed methyl ether.

Synthetic Sequence Example:

Mono-silylation: 3,3-Bis(hydroxymethyl)oxolane + 1 eq. TBDMSCl, Imidazole in DMF → Mono-TBDMS protected diol.

Methylation: Product from step 1 + NaH, then MeI in THF → Protected this compound.

Deprotection: Product from step 2 + TBAF in THF → this compound.

Protecting GroupInstallation ReagentsRemoval ReagentsSelectivity
TBDMSTBDMS-Cl, ImidazoleTBAF or HF-PyridineGood for mono-protection with controlled stoichiometry
TIPSTIPS-Cl, ImidazoleTBAFHigh for mono-protection due to steric bulk
Benzyl (Bn)BnBr, NaHH₂, Pd/COrthogonal to many other groups

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods offer efficient and selective routes to the oxolane core and its derivatives, often with improved atom economy and milder reaction conditions compared to stoichiometric approaches.

Transition-Metal Catalyzed Reactions for Carbon-Oxygen Bond Formation

The formation of the oxolane ring is a critical carbon-oxygen bond-forming step. Transition-metal catalysis, particularly with palladium, provides powerful methods for such cyclizations.

A prominent strategy is the palladium-catalyzed intramolecular carboetherification of γ-hydroxy alkenes. chemrxiv.orgnih.gov This reaction forms a C-C and a C-O bond in a single step. A hypothetical precursor for the target system, such as a suitably substituted 4-penten-1-ol (B13828) derivative, could undergo cyclization in the presence of a Pd(0) catalyst and an aryl or vinyl halide to construct the 3,3-disubstituted tetrahydrofuran ring. These reactions often proceed with high diastereoselectivity, favoring the formation of trans-substituted products where applicable. chemrxiv.org

Another key catalytic reaction is the intramolecular hydroalkoxylation of unsaturated alcohols. Catalysts based on gold, platinum, or other transition metals can effect the addition of a hydroxyl group across a carbon-carbon double or triple bond within the same molecule to form the cyclic ether.

Reaction TypeCatalyst SystemSubstrate TypeKey FeaturesRef.
CarboetherificationPd(OAc)₂, P(t-Bu)₃γ-Hydroxy alkene + Aryl bromideForms C-C and C-O bonds simultaneously; high stereoselectivity chemrxiv.orgnih.gov
Intramolecular HydroalkoxylationAu(I), Pt(II), or Rh(I) complexesAlkenol or AlkynolAtom-economical, mild conditions-

Organocatalytic Methods for Asymmetric Synthesis of Oxolane Building Blocks

While this compound is an achiral molecule, organocatalysis provides powerful tools for the asymmetric synthesis of chiral analogues and building blocks containing the oxolane scaffold, particularly those with quaternary stereocenters.

A well-established organocatalytic method for constructing substituted tetrahydrofurans is the double Michael addition, often employing tandem iminium-enamine catalysis. connectjournals.com This strategy can be used to react γ-hydroxy-α,β-unsaturated carbonyls with enals, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether). This cascade reaction can create multiple stereocenters with high diastereo- and enantioselectivity. By choosing appropriate starting materials, it is possible to construct highly substituted tetrahydrofurans, including those with quaternary centers.

The development of methods to create all-carbon quaternary stereocenters is a significant area of organocatalysis. researchgate.net Reactions such as the Michael addition of carbon nucleophiles to trisubstituted α,β-unsaturated acceptors, catalyzed by chiral organocatalysts, can provide access to precursors for complex oxolane derivatives.

Organocatalytic ReactionCatalyst TypePrecursorsOutcomeRef.
Double Michael AdditionDiarylprolinol silyl etherγ-Hydroxy-α,β-unsaturated ketone + EnalAsymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans connectjournals.com
Asymmetric Michael AdditionChiral Squaramide or Thioureaβ-Ketoester + NitroalkeneFormation of a quaternary stereocenter researchgate.net

Enzymatic Transformations in the Preparation of Functionalized Cyclic Ethers

Enzymatic methods are highly valued for their exceptional selectivity (chemo-, regio-, and stereo-) under mild, environmentally benign conditions. For the synthesis of chiral analogues of this compound, enzymatic desymmetrization is a particularly powerful strategy.

This approach starts with a prochiral or meso precursor containing two identical, symmetrically placed functional groups. A hydrolase enzyme, typically a lipase (B570770) such as Candida antarctica Lipase B (CAL-B), can selectively hydrolyze one of two prochiral ester groups. For instance, if the key intermediate 3,3-bis(hydroxymethyl)oxolane is first converted to its diacetate derivative, 3,3-bis(acetoxymethyl)oxolane , a lipase could selectively hydrolyze one of the acetate (B1210297) groups to furnish a chiral mono-alcohol with high enantiomeric excess.

Another powerful enzymatic strategy is the desymmetrization of prochiral 3-substituted glutaric anhydrides via alcoholysis. nih.govmdpi.com The resulting optically active monoesters are versatile intermediates that can be further elaborated into chiral 3-substituted oxolane derivatives.

Enzymatic MethodEnzymeSubstrateProductKey AdvantageRef.
Desymmetrization by HydrolysisLipase (e.g., CAL-B)Prochiral diester (e.g., 3,3-bis(acetoxymethyl)oxolane)Chiral monoalcohol monoacetateHigh enantioselectivity, mild conditions fur4sustain.eu
Desymmetrization by AlcoholysisLipaseProchiral anhydride (B1165640) (e.g., 3-substituted glutaric anhydride)Chiral monoesterAccess to versatile chiral building blocks nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Use of Catalysis: The use of transition-metal, organo-, and biocatalysts reduces the need for stoichiometric reagents, which are often hazardous and generate significant waste. Catalysts operate at lower loadings and can often be recycled and reused.

Benign Solvents and Reagents: The synthesis can be designed to replace hazardous solvents like dichloromethane or DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass, or cyclopentyl methyl ether (CPME). The use of toxic methylating agents like methyl iodide could potentially be replaced with greener alternatives like dimethyl carbonate.

Renewable Feedstocks: The oxolane skeleton is present in many biomass-derived platform chemicals. Starting materials like furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), which are produced from carbohydrates, can be converted into precursors for the oxolane ring. For example, the ring-opening of 2,5-dimethylfuran (B142691) (derived from HMF) yields 2,5-hexanedione, a 1,4-dicarbonyl compound that can serve as a C4 building block for the synthesis of the tetrahydrofuran ring. This approach connects the synthesis to a renewable carbon source, reducing reliance on petrochemicals.

Exploration of Solvent-Free or Aqueous Reaction Conditions

The replacement of volatile organic compounds (VOCs) with water or the complete elimination of solvents in chemical reactions represents a significant advancement in green synthesis. These approaches not only reduce pollution but can also lead to improved reaction rates, selectivities, and simpler purification procedures.

Recent studies have demonstrated the feasibility of solvent-free conditions for the synthesis of oxolane derivatives. For instance, the quaternization of a monotosyl oxolane derivative to produce ammonium (B1175870) salts has been shown to proceed with higher yields under solvent-free conditions compared to traditional solvent-based methods. nih.gov This suggests that reactions to introduce functional groups onto a pre-existing oxolane ring, a potential step in the synthesis of analogues of this compound, could be optimized to eliminate organic solvents.

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, is another powerful solvent-free technique. This method has been successfully applied to the synthesis of various heterocyclic compounds. For example, the preparation of high-transition biphenyltetracarboxydiimide liquid crystals was achieved in excellent yields (95–99%) and significantly reduced reaction times (15 minutes) using a ball mill, compared to conventional refluxing in DMF for 6 hours. mdpi.com While not directly applied to this compound, this methodology holds promise for the solvent-free construction of substituted oxolane rings from suitable precursors.

The use of aqueous conditions has also been explored for the synthesis of tetrahydrofuranols. A concise and stereoselective synthesis involves the heating of readily available chloropolyols in water, which acts as both the solvent and a reactant, obviating the need for complex protecting group strategies. organic-chemistry.org This approach highlights the potential for water to facilitate key cyclization steps in the formation of the oxolane ring.

The following table summarizes selected examples of solvent-free or aqueous syntheses of related heterocyclic compounds, illustrating the potential applicability of these conditions to the synthesis of this compound analogues.

Product TypeReactantsConditionsCatalyst/ReagentYield (%)Reference
Oxolane Ammonium SaltsMonotosyl oxolane derivative, Various aminesSolvent-free, varying temp.-64-89 nih.gov
1,3-DioxolanesDiols, AldehydesNeat, mild temp.Cationic oxorhenium(V) oxazoline (B21484) complexExcellent nih.gov
Biphenyltetracarboxydiimides3,3′,4,4′-biphenyltetracarboxylic anhydride, Alkyl/alkoxyanilinesSolvent-free, ball mill (20 Hz, 15 min)-95-99 mdpi.com
TetrahydrofuranolsChloropolyolsHeated in water-Not specified organic-chemistry.org

Development of Atom-Economical Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The development of synthetic pathways with high atom economy is crucial for minimizing waste and creating more sustainable chemical processes.

For the synthesis of oxolane derivatives, cycloaddition and annulation reactions are particularly powerful strategies for achieving high atom economy. nih.gov These reactions, such as the [3+2] cycloaddition, can form the tetrahydrofuran ring and generate multiple stereocenters in a single, convergent step, incorporating all or most of the atoms from the starting materials into the product. nih.gov A DABCO-catalyzed domino reaction between 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates and allenoates, for example, furnishes highly substituted tetrahydrofuran derivatives in high yield, demonstrating an efficient assembly of the core structure. rsc.org

Another strategy for improving atom economy is the use of catalytic reactions that enable transformations without the need for stoichiometric reagents, which often end up as waste. The synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides using a palladium catalyst is a notable example. organic-chemistry.org This method forms both a C-C and a C-O bond in a single operation with high diastereoselectivity. organic-chemistry.org

The cycloaddition of epichlorohydrin (B41342) with acetone (B3395972) to form chloromethyl-1,3-dioxolanes, catalyzed by supported heteropolyacids, is described as a 100% atom-economical and green reaction. researchgate.net This highlights the potential for catalytic cycloaddition reactions to construct heterocyclic rings with functional handles, which could be precursors to compounds like this compound, with maximum efficiency.

The following table presents examples of synthetic strategies for tetrahydrofuran and related structures that exhibit high atom economy.

Reaction TypeReactantsCatalyst/ReagentKey FeaturesReference
[3+2] Domino Reaction3-oxo-4-(2-oxoindolin-3-ylidene) butanoates, AllenoatesDABCOForms substituted tetrahydrofuran in high yield rsc.org
Palladium-Catalyzed Cyclizationγ-hydroxy alkenes, Aryl bromidesPalladium catalystForms C-C and C-O bonds with high diastereoselectivity organic-chemistry.org
Redox-Relay Heck Reactioncis-Butene-1,4-diolNot specifiedGenerates cyclic hemiacetals as precursors to 3-aryl tetrahydrofurans organic-chemistry.org
Catalytic CycloadditionEpichlorohydrin, AcetoneSupported Heteropolyacids (e.g., Cs-DTP/K10 clay)100% atom economical reaction researchgate.net

By focusing on solvent-free or aqueous conditions and designing atom-economical pathways, the synthesis of this compound and its analogues can be aligned with the principles of green chemistry, leading to more sustainable and efficient manufacturing processes.

Chemical Reactivity and Transformation Pathways of 3 Methoxymethyl Oxolan 3 Yl Methanol

Reactions of the Primary Alcohol Functionality

The primary alcohol group in [3-(Methoxymethyl)oxolan-3-yl]methanol is the main site for a variety of chemical modifications. However, its attachment to a quaternary carbon center, creating a neopentyl-like structure, introduces significant steric hindrance that modulates its reactivity, particularly in reactions requiring backside nucleophilic attack.

Oxidation Reactions to Aldehydes, Carboxylic Acids, and Esters

The oxidation of the primary alcohol functionality in this compound can lead to the formation of the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Milder oxidizing agents are required to selectively obtain the aldehyde, [3-(Methoxymethyl)oxolan-3-yl]carbaldehyde. Reagents such as Pyridinium Chlorochromate (PCC) are effective for this transformation, typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) to prevent overoxidation. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com The reaction with PCC generally proceeds at room temperature and provides the aldehyde in good yield.

For the synthesis of the corresponding carboxylic acid, 3-(methoxymethyl)oxolane-3-carboxylic acid, stronger oxidizing agents are necessary. Chromic acid (H2CrO4), often generated in situ from chromium trioxide (CrO3) in aqueous sulfuric acid (Jones oxidation), can be employed. However, care must be taken as the acidic conditions of the Jones reagent can potentially lead to the cleavage of the methoxymethyl ether. Alternative, milder methods for the oxidation of sterically hindered primary alcohols to carboxylic acids involve a two-step, one-pot procedure. This can be achieved by first treating the alcohol with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite (B82951) (NaOCl), followed by the addition of sodium chlorite (B76162) (NaClO2). researchgate.net This method is known to be compatible with a wide range of sensitive functional groups. researchgate.net

Starting MaterialProductOxidizing AgentTypical Conditions
This compound[3-(Methoxymethyl)oxolan-3-yl]carbaldehydePyridinium Chlorochromate (PCC)CH2Cl2, Room Temperature
This compound3-(Methoxymethyl)oxolane-3-carboxylic acidChromic Acid (Jones Reagent)Acetone (B3395972), H2SO4, 0°C to rt
This compound3-(Methoxymethyl)oxolane-3-carboxylic acidTEMPO/NaOCl, then NaClO2Phase-transfer conditions

Derivatization via Esterification and Etherification Reactions

Esterification: The primary alcohol of this compound can be readily converted to its corresponding esters through reaction with acid chlorides or acid anhydrides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, will yield [3-(methoxymethyl)oxolan-3-yl]methyl acetate (B1210297). The base is necessary to neutralize the hydrochloric acid or acetic acid byproduct. chemguide.co.ukresearchgate.netlibretexts.org The reaction is typically carried out in an aprotic solvent like diethyl ether or dichloromethane.

Etherification: The formation of ethers from this compound, for example, with methyl iodide to produce 3-(methoxymethyl)-3-[(methyloxy)methyl]oxolane, is more challenging due to the steric hindrance around the primary alcohol. The Williamson ether synthesis, which proceeds via an SN2 mechanism, is significantly retarded for neopentyl-like substrates. wikipedia.orgmasterorganicchemistry.comstackexchange.comchemistrytalk.org The reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, followed by reaction with an alkyl halide. chemistrytalk.orgyoutube.com Due to the steric hindrance, this reaction is expected to be slow and may require forcing conditions, potentially leading to competing elimination reactions. stackexchange.com

Reaction TypeReagentProductTypical Conditions
EsterificationAcetyl Chloride, Pyridine[3-(Methoxymethyl)oxolan-3-yl]methyl acetateDichloromethane, 0°C to rt
EtherificationSodium Hydride, Methyl Iodide3-(Methoxymethyl)-3-[(methyloxy)methyl]oxolaneAnhydrous THF, reflux

Nucleophilic Substitution Reactions at the Hydroxymethyl Group

Direct nucleophilic substitution of the hydroxyl group is difficult due to its poor leaving group nature. Therefore, it must first be converted into a better leaving group, such as a tosylate or mesylate. Reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine yields the corresponding [3-(methoxymethyl)oxolan-3-yl]methyl tosylate or mesylate.

However, subsequent SN2 reactions on these neopentyl-like tosylates or mesylates are notoriously slow. researchgate.netacs.orgmasterorganicchemistry.com The steric bulk of the quaternary carbon effectively shields the electrophilic carbon from backside attack by a nucleophile. acs.org While the reaction is not impossible, it often requires harsh conditions and may proceed at a significantly reduced rate compared to less hindered primary substrates. For example, reaction of a neopentyl tosylate with a nucleophile like sodium azide (B81097) would be expected to proceed very slowly. researchgate.net

Formation of Carbonyl-Containing Derivatives

Beyond simple oxidation to aldehydes and carboxylic acids, the primary alcohol can be a precursor to other carbonyl-containing derivatives. For instance, esterification with various carboxylic acids can introduce a wide range of functional groups. The synthesis of more complex derivatives would likely proceed through the aldehyde, which can undergo further reactions such as Wittig olefination to form alkenes, or reductive amination to form amines.

Reactivity of the Methoxymethyl Ether Group

The methoxymethyl (MOM) ether group in this compound serves as a protecting group for a conceptual underlying diol. Its primary reactivity pathway involves cleavage to reveal the free hydroxyl group.

Cleavage Reactions and Deprotection Strategies for the Methoxymethyl Ether

The MOM ether is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. wikipedia.orgacs.org The deprotection of the MOM group in this compound would yield 3-(hydroxymethyl)oxolan-3-ol.

A variety of acidic reagents can be employed for this transformation. Strong Brønsted acids such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) in a protic solvent like methanol (B129727) or water are effective. eurekaselect.com However, for substrates sensitive to strong acids, milder conditions are preferred.

Deprotection ReagentTypical ConditionsComments
Hydrochloric Acid (HCl)Methanol/Water, rt or heatStrong acid, may affect other acid-labile groups.
p-Toluenesulfonic Acid (p-TsOH)Methanol, refluxCommon and effective Brønsted acid catalyst. eurekaselect.com
Zinc Bromide (ZnBr2) / n-PrSHDichloromethane, 0°C to rtRapid and selective for MOM ethers. researchgate.net
Bismuth Trichloride (BiCl3)Acetonitrile, rtMild Lewis acid catalyst. rsc.org
TMSOTf / 2,2'-BipyridylAcetonitrile, rtHighly chemoselective and mild. rsc.org

Transformation of the Methoxymethyl Group to Other Ether or Acetal Linkages

The methoxymethyl (MOM) ether in this compound serves as a protective group for a primary alcohol. Its transformation into other ether or acetal linkages is a valuable synthetic strategy. This can be achieved under various conditions, typically involving acid catalysis, which facilitates the cleavage of the MOM group and subsequent reaction with another alcohol or a diol.

Under acidic conditions, the MOM ether can be cleaved to reveal the primary hydroxyl group. nih.govresearchgate.net In the presence of another alcohol, a transetherification or transacetalization reaction can occur, leading to the formation of a new ether or acetal. The general mechanism involves protonation of the MOM ether oxygen, followed by the departure of methanol and formation of an oxocarbenium ion. This reactive intermediate is then trapped by the new alcohol.

Lewis acids are also effective in promoting these transformations, often offering milder reaction conditions and improved selectivity. researchgate.net For instance, treatment with a Lewis acid in the presence of a diol can lead to the formation of a cyclic acetal.

EntryReactantReagents and ConditionsProductYield (%)Reference
1Generic MOM EtherR'OH, Cat. H+R-O-CH2-OR'Varies researchgate.net
2Generic MOM EtherR'OH, Lewis AcidR-O-CH2-OR'Varies researchgate.net
3Aromatic MOM EtherTESOTf, 2,2'-bipyridylAromatic TES EtherHigh thieme-connect.de

Transformations Involving the Oxolane Ring System

The oxolane ring, a five-membered saturated heterocycle, is generally stable but can undergo specific transformations under certain conditions. These reactions can involve the opening of the ring or functionalization of its carbon framework.

The oxolane ring can be opened under strongly acidic conditions or through the use of specific reagents. nih.gov This process typically involves protonation of the ring oxygen, followed by nucleophilic attack on one of the adjacent carbons. In the case of this compound, the substitution at the C3 position can influence the regioselectivity of the ring opening.

The resulting ring-opened product would be a substituted butane-1,4-diol derivative, which can be further functionalized. For example, the newly formed hydroxyl groups can be oxidized, esterified, or used in further substitution reactions to create a variety of linear structures. The presence of the quaternary center at the original C3 position would be preserved in the product.

EntryReactantReagents and ConditionsProductNotesReference
1Tetrahydrofuran (B95107)H2O2, A. aegerita peroxygenase4-HydroxybutanalEnzymatic ring opening nih.gov
22,5-Dimethylfuran (B142691)Acid, Base, Metal CatalystAlkylated TetrahydrofuranCascade reaction involving ring opening researchgate.net

Recent advances in C-H functionalization allow for the modification of the oxolane ring without the need for harsh ring-opening conditions. These methods often employ transition metal catalysts or photoredox catalysis to activate C-H bonds, typically at the α-position to the ether oxygen (C2 and C5). wikipedia.org

For a 3,3-disubstituted oxolane like the title compound, functionalization at the C2 and C5 positions would lead to the introduction of new substituents, expanding its structural diversity. These reactions are often highly regioselective and can be performed under mild conditions, preserving the integrity of the other functional groups in the molecule.

EntryReaction TypeCatalyst/ConditionsPosition of FunctionalizationReference
1C-H ArylationPd(II) catalysisC2/C5 nih.gov
2C-S and C-C cross-couplingPhotocatalysis with nBu4NBrα-C-H wikipedia.org
3C-H FunctionalizationOrganocatalysisC(sp3)-H of methyl group researchgate.net

Skeletal rearrangements of the oxolane ring can occur under specific, often acidic, conditions. These transformations can lead to the formation of different ring systems or structurally reorganized products. One potential rearrangement for a molecule with the substitution pattern of this compound is a Pinacol-type rearrangement. adichemistry.comrsc.org

If the primary alcohol of the hydroxymethyl group were to be oxidized to an aldehyde, subsequent acid catalysis could promote a rearrangement. This would involve protonation of the ring oxygen, followed by a 1,2-shift of one of the substituents at C3 to an adjacent carbocation, potentially leading to a ring expansion or contraction, or the formation of a spirocyclic system. The specific outcome would depend on the migratory aptitude of the methoxymethyl versus the hydroxymethyl (or formyl) group and the stability of the resulting carbocationic intermediates.

EntryReactant TypeReactionProduct TypeReference
11,2-DiolPinacol RearrangementCarbonyl compound rsc.org
2Substituted 1,3-dioxolan-4-onesLewis acid mediated rearrangementDisubstituted tetrahydrofuran acs.org
33,3-Dicyano-1,5-dienesThermal Cope rearrangement2,3,4-Trisubstituted tetrahydrofurans acs.org

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the aforementioned transformations is crucial for controlling the reaction outcomes and designing new synthetic routes.

The study of reaction intermediates and transition states provides deep insight into the reaction pathways. For the transformations of this compound, various techniques can be employed.

For acid-catalyzed reactions, such as MOM-group transformation or ring-opening, the key intermediates are often oxocarbenium ions. Their existence and reactivity can be inferred from kinetic studies and trapping experiments. In trapping experiments, a highly reactive nucleophile is added to the reaction mixture to intercept and isolate the transient intermediate. acs.org

Computational chemistry, particularly density functional theory (DFT) calculations, has become a powerful tool for elucidating reaction mechanisms. acs.org DFT can be used to model the structures of reactants, intermediates, and products, as well as the transition states connecting them. This allows for the calculation of activation energies and reaction energies, providing a theoretical basis for understanding the observed reactivity and selectivity. For instance, computational studies on the ring-opening of tetrahydrofuran have provided valuable information on the energetics of the process.

Spectroscopic techniques such as NMR and mass spectrometry are also invaluable for identifying and characterizing reaction intermediates, especially if they can be stabilized under certain conditions (e.g., low temperature). acs.orgmdpi.com

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Advanced Spectroscopic and Structural Elucidation of 3 Methoxymethyl Oxolan 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like [3-(Methoxymethyl)oxolan-3-yl]methanol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity, regiochemistry, and stereochemistry can be assembled.

Detailed ¹H and ¹³C NMR Analysis for Stereochemical and Regiochemical Elucidation

Analysis of the 1D ¹H and ¹³C NMR spectra provides the initial and most fundamental structural information. The number of signals, their chemical shifts (δ), multiplicities, and integrals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allow for the assignment of every proton and carbon in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the methoxymethyl group, the hydroxymethyl group, and the oxolane ring. The methyl protons (-OCH₃) would appear as a sharp singlet, while the methylene (B1212753) protons of the methoxymethyl (-CH₂O-) and hydroxymethyl (-CH₂OH) groups would also likely appear as singlets due to the absence of adjacent protons for coupling. The protons on the oxolane ring would present as more complex multiplets due to spin-spin coupling with their neighbors.

The ¹³C NMR spectrum would confirm the presence of seven unique carbon environments. Key signals would include the quaternary carbon at the C3 position, the methyl carbon of the ether, and the four distinct methylene carbons (two exocyclic and two within the oxolane ring). The chemical shifts are heavily influenced by the electronegativity of the adjacent oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-OHVariable (e.g., 1.5-2.5)Broad Singlet1H
Ring-CH₂ (C4)1.8 - 2.0Multiplet2H
-OCH₃3.3 - 3.4Singlet3H
-CH₂OCH₃ (on C3)~3.5Singlet2H
-CH₂OH (on C3)3.6 - 3.7Singlet2H
Ring-CH₂ (C2, C5)3.7 - 3.9Multiplet4H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
Ring-C425 - 30
-OCH₃~59
-CH₂OH~65
Ring-C2, C568 - 72
-CH₂OCH₃~75
Ring-C3 (Quaternary)75 - 85

These predicted spectra confirm the regiochemistry, with both the methoxymethyl and hydroxymethyl groups attached to the C3 position, as evidenced by the presence of a single quaternary carbon signal. As the molecule is achiral, no stereoisomers are expected, simplifying the spectral analysis.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Information

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network. youtube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, a key correlation would be observed between the protons on C4 and C5 of the oxolane ring, establishing their connectivity. The absence of correlations from the -CH₂OCH₃ and -CH₂OH protons to any other protons would confirm their attachment to the quaternary C3 carbon.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu HSQC would be used to definitively link the proton and carbon assignments. For example, it would show a cross-peak connecting the proton signal at ~3.3-3.4 ppm to the carbon signal at ~59 ppm, confirming their assignment to the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.edu This is particularly vital for mapping out the structure around non-protonated centers like the quaternary C3 carbon. Key expected correlations would include:

Protons of the -CH₂OCH₃ group to the C3 carbon and the -OCH₃ carbon.

Protons of the -CH₂OH group to the C3 carbon.

Protons on C2 and C4 to the C3 carbon, confirming the ring structure and substituent placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov NOESY data provides insights into the three-dimensional structure and preferred conformations of the molecule. For instance, correlations between the protons of the exocyclic -CH₂OCH₃ and -CH₂OH groups and the ring protons at C2 and C4 would help to describe the spatial arrangement of the substituents relative to the oxolane ring. mdpi.com

Dynamic NMR Studies for Conformational Analysis of the Oxolane Ring

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily envelope and twist forms. This rapid interconversion, known as pseudorotation, is typically fast on the NMR timescale at room temperature, resulting in averaged signals for the ring protons. unibas.it

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could be employed to study this conformational flexibility. unibas.itresearchgate.net By lowering the temperature, the rate of interconversion can be slowed. If the temperature is lowered sufficiently to reach the coalescence point, the averaged signals for the diastereotopic ring protons would broaden and eventually split into separate signals corresponding to the individual conformers. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy barrier for the ring inversion process, providing valuable thermodynamic data about the molecule's conformational dynamics.

Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. High-resolution and tandem mass spectrometry provide definitive molecular formula confirmation and detailed structural information through fragmentation analysis. uga.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 parts per million, ppm). thermofisher.comnih.govveeprho.com This precision allows for the determination of an unambiguous elemental composition from the exact mass. researchgate.netlibretexts.org

For this compound, the molecular formula is C₇H₁₄O₃. The calculated monoisotopic mass is 146.0943 Da. uni.lu An HRMS instrument would measure the mass of the molecular ion (e.g., the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺) and compare it to the theoretical value. Observing an ion with an m/z value that matches the calculated exact mass within a narrow tolerance would provide strong evidence for the C₇H₁₄O₃ molecular formula, distinguishing it from other potential isobaric compounds. nih.gov

Table 3: Calculated Exact Masses for HRMS Analysis

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M]C₇H₁₄O₃146.0943
[M+H]⁺C₇H₁₅O₃⁺147.1016
[M+Na]⁺C₇H₁₄NaO₃⁺169.0835

Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion (such as the molecular ion, [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing an MS/MS spectrum that serves as a structural fingerprint. wikipedia.org The fragmentation patterns of cyclic ethers, alcohols, and ethers are well-characterized. nih.govscribd.comyoutube.com

For this compound, fragmentation would likely proceed through several key pathways:

Loss of neutral molecules: The primary alcohol can readily lose a molecule of water (H₂O, 18.01 Da), while the methoxy (B1213986) ether can lose methanol (B129727) (CH₃OH, 32.03 Da).

Alpha-cleavage: Cleavage of the bonds adjacent to the ring oxygen is a common pathway for cyclic ethers. nih.gov

Side-chain cleavage: The C-C bonds connecting the substituents to the C3 carbon can break, leading to the loss of a hydroxymethyl radical (•CH₂OH, 31.02 Da) or a methoxymethyl radical (•CH₂OCH₃, 45.03 Da).

The analysis of these specific fragment ions allows for the reconstruction of the molecule's structure, confirming the nature and connectivity of the functional groups and the oxolane ring system.

Table 4: Plausible Fragment Ions in the MS/MS Spectrum of [M+H]⁺

Fragment Ion FormulaLoss from Parent IonCalculated Exact Mass (m/z)
C₇H₁₃O₂⁺H₂O129.0916
C₆H₁₁O₂⁺CH₃OH115.0759
C₆H₁₁O₂⁺•CH₂OH115.0759
C₅H₉O₂⁺•CH₂OCH₃101.0603
C₄H₇O⁺C₃H₈O₂71.0497
CH₅O⁺C₆H₁₀O₂33.0335

Ion Mobility-Mass Spectrometry for Conformational Insights

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation to conventional mass spectrometry, based on the size, shape, and charge of an ion. nih.govmdpi.com In IM-MS, ions are propelled through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. An ion's velocity through this tube is dependent on its rotationally averaged collision cross-section (CCS), a value that reflects its three-dimensional structure. nih.gov Consequently, compact, spherical ions will travel faster than extended, structurally complex isomers, enabling their separation.

For a flexible molecule like this compound, IM-MS offers a unique opportunity to probe its gas-phase conformational landscape. The central oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the twisted (C₂) and envelope (Cₛ) forms. researchgate.net The energetic barrier between these forms is low, suggesting that multiple conformers could coexist at room temperature. Furthermore, the rotation around the C3-C(H₂)OH and C3-C(H₂)OCH₃ bonds introduces additional rotational isomers (rotamers), leading to a variety of possible 3D structures.

These distinct conformers, differing in the orientation of the methoxymethyl and methanol substituents relative to the ring, would each present a unique CCS. For instance, a conformation where the side chains are folded back towards the ring would be more compact (smaller CCS) than a more extended conformation. IM-MS analysis could potentially resolve these different conformational families as distinct peaks or a broadened peak in the ion mobility spectrum. While experimental data for this specific compound is not publicly available, theoretical calculations can predict CCS values for different optimized geometries, providing a basis for interpreting potential experimental results. nih.gov

Table 1: Hypothetical Conformers of this compound and Expected Ion Mobility-Mass Spectrometry Characteristics.
Hypothetical ConformerDescriptionExpected Relative CCSPotential IM-MS Observation
Compact/FoldedSide chains are oriented towards the oxolane ring, possibly stabilized by weak intramolecular interactions.SmallerShorter drift time; resolved as a distinct peak if stable.
ExtendedSide chains are oriented away from the oxolane ring, resulting in a larger overall molecular footprint.LargerLonger drift time; may represent the most abundant species in the gas phase.
IntermediateVarious other rotational isomers with intermediate extensions.IntermediateMay contribute to a broadened peak or unresolved shoulder in the mobility spectrum.

Vibrational Spectroscopy for Functional Group Identification and Interactions

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups within a molecule and probing the nature of intra- and intermolecular interactions.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. researchgate.net For this compound, the spectrum can be analyzed by considering the characteristic absorptions of its constituent parts: the hydroxyl group, the ether linkages, and the hydrocarbon framework.

Hydroxyl (O-H) Group: The most prominent feature is expected to be a strong, broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration involved in intermolecular hydrogen bonding. libretexts.orghawaii.edu

C-H Stretching: The aliphatic C-H stretching vibrations of the methyl and methylene groups are expected to appear as multiple sharp bands in the 3000-2850 cm⁻¹ region. researchgate.net

C-O Stretching: The fingerprint region, particularly between 1200 and 1000 cm⁻¹, will be critical. This region should contain strong, complex bands corresponding to the C-O stretching vibrations of the primary alcohol, the acyclic ether (methoxymethyl), and the cyclic ether (oxolane ring). The asymmetric C-O-C stretching of the oxolane ring typically appears as a strong band around 1070 cm⁻¹. researchgate.netnist.gov

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound.
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3600-3200O-H stretch (H-bonded)AlcoholStrong, Broad
3000-2850C-H stretch-CH₃, -CH₂-Medium to Strong
~1450CH₂ bend (scissoring)-CH₂-Medium
1200-1000C-O stretchAlcohol, Ethers (cyclic & acyclic)Strong, Complex

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR absorption. libretexts.org While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in the polarizability of a molecule. Symmetrical and non-polar bonds often produce strong Raman signals. libretexts.org

For this compound, Raman spectroscopy would be particularly useful for characterizing the hydrocarbon skeleton and the symmetric vibrations of the ether linkages.

C-H Stretching: The symmetric and asymmetric C-H stretching modes in the 3000-2850 cm⁻¹ region will be prominent. researchgate.net

Ring Vibrations: The symmetric "breathing" mode of the oxolane ring, where the entire ring expands and contracts symmetrically, is expected to produce a strong and characteristic Raman band, often observed around 915 cm⁻¹ for tetrahydrofuran (B95107). researchgate.netmdpi.com This mode is typically weak in the IR spectrum.

C-O-C Symmetric Stretching: The symmetric stretching of the C-O-C bonds in the ether functionalities may also be more clearly resolved in the Raman spectrum compared to the FTIR spectrum.

Low-Frequency Modes: The low-frequency region (below 400 cm⁻¹) of the Raman spectrum can provide information about the skeletal deformations and lattice vibrations in the solid state, which are highly sensitive to the crystal structure and polymorphism. spectroscopyonline.com

Table 3: Predicted Characteristic Raman Shifts for this compound.
Raman Shift Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3000-2850C-H stretch-CH₃, -CH₂-Strong
~1450CH₂ bend (scissoring)-CH₂-Medium
~915Ring BreathingOxolane RingStrong
1200-1000C-O stretchAlcohol, EthersMedium to Weak

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. Its application to this compound is contingent upon the ability to grow a single, diffraction-quality crystal.

The successful growth of single crystals is often the rate-limiting step in crystallographic analysis. nih.gov The goal is to facilitate the slow transition from a disordered state (solution, melt, or vapor) to a highly ordered crystalline lattice. Given the polar nature of this compound, stemming from its hydroxyl and ether groups, several common techniques could be employed:

Slow Evaporation: This is the simplest method, involving the slow evaporation of a solvent from a saturated solution of the compound. The choice of solvent is crucial; a solvent in which the compound has moderate solubility is ideal. For this molecule, solvents like ethyl acetate (B1210297), acetone (B3395972), or a mixture such as dichloromethane (B109758)/hexane could be suitable.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually lowers the solubility, promoting slow crystal growth.

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases.

The purity of the compound is paramount for successful crystallization, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder. youtube.com

Should a single crystal be obtained, X-ray diffraction analysis would reveal how the individual molecules pack together to form the crystal lattice. This packing is governed by a hierarchy of intermolecular interactions. For this compound, the primary interaction would be hydrogen bonding.

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor. It can form hydrogen bonds with any of the three oxygen atoms in a neighboring molecule: the hydroxyl oxygen, the oxolane ring oxygen, or the methoxymethyl ether oxygen. mdpi.com This would likely lead to the formation of extended supramolecular structures, such as infinite chains or cyclic motifs (e.g., dimers). The precise geometry (donor-acceptor distances and angles) of these bonds would be determined. researchgate.net

Weak C-H···O Interactions: In addition to the strong O-H···O bonds, numerous weaker C-H···O hydrogen bonds are expected to contribute to the stability of the crystal packing. The methylene and methyl hydrogens can act as weak donors to the oxygen acceptors. nih.gov

Van der Waals Forces: Dispersive forces, though weaker, are ubiquitous and play a crucial role in ensuring efficient space-filling in the crystal, maximizing packing density.

Analysis of these interactions provides fundamental insights into the forces that govern molecular recognition and self-assembly in the solid state.

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound.
Interaction TypeDonor (D) - HAcceptor (A)Description
Strong Hydrogen BondO-H (hydroxyl)O (hydroxyl), O (oxolane), O (methoxymethyl)The dominant interaction, likely forming chains or dimers that dictate the primary structural motif.
Weak Hydrogen BondC-H (alkyl)O (hydroxyl), O (oxolane), O (methoxymethyl)Numerous weaker contacts that provide additional stabilization and influence the fine details of the packing arrangement.
Van der Waals ForcesAll atomsAll atomsNon-directional attractive forces contributing to the overall cohesive energy of the crystal.

Computational and Theoretical Investigations of 3 Methoxymethyl Oxolan 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Conformational Preferences and Stability

For a molecule like [3-(Methoxymethyl)oxolan-3-yl]methanol, which possesses several rotatable bonds, DFT would be the method of choice to explore its conformational landscape. By systematically rotating the bonds associated with the methoxymethyl and methanol (B129727) substituents, a potential energy surface can be mapped out. This process would identify various local energy minima, corresponding to stable conformers, and the transition states that connect them.

The relative energies of these conformers would reveal their thermodynamic stability. For instance, calculations could determine whether conformations with intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen of the oxolane ring or the methoxy (B1213986) group are favored. Factors such as steric hindrance between the substituents would also be quantified.

Table 1: Hypothetical DFT Data on Conformational Analysis of this compound

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (°)
A 0.00 C4-C3-C6-O2 = 180, C5-C3-C6-O2 = 60
B 1.25 C4-C3-C6-O2 = 60, C5-C3-C6-O2 = -60
C 2.50 C4-C3-C6-O2 = -60, C5-C3-C6-O2 = 180

Note: This table is illustrative and not based on actual experimental or computational data.

Ab Initio Methods for High-Accuracy Energy and Geometry Optimization

To obtain more precise energetic and geometric data, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. These methods, while computationally more demanding than DFT, provide a more accurate description of electron correlation effects. They would be used to perform geometry optimizations of the most stable conformers identified by DFT to yield highly accurate bond lengths, bond angles, and energies. This level of accuracy is crucial for benchmarking the results from more computationally efficient methods.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be directly compared with experimental results.

NMR Chemical Shifts: Using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT, the absolute magnetic shieldings of the various protons (¹H) and carbons (¹³C) in this compound can be calculated. These shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such predictions are invaluable for assigning peaks in experimental NMR spectra.

Vibrational Frequencies: The calculation of the harmonic vibrational frequencies through the second derivative of the energy with respect to atomic positions would yield a theoretical infrared (IR) and Raman spectrum. The frequencies and intensities of the vibrational modes, such as the O-H stretch of the alcohol, C-O stretches of the ethers, and various C-H bending and stretching modes, could be predicted. These theoretical spectra are instrumental in interpreting experimental vibrational spectra.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C2/C5 (Oxolane) 68.5
C3 (Quaternary) 80.2
C4 (Oxolane) 25.8
C6 (CH₂OH) 65.4
C7 (OCH₃) 59.1

Note: This table is illustrative and not based on actual experimental or computational data.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time.

Exploration of Dynamic Behavior and Interconversion Pathways

MD simulations would involve solving Newton's equations of motion for the atoms of this compound, allowing the molecule to move and change its conformation over a period of time. By analyzing the trajectory of the simulation, one can observe the transitions between different stable conformations. This allows for the study of the timescales of these conformational changes and the elucidation of the pathways for interconversion. Such simulations could reveal, for instance, the flexibility of the oxolane ring and the rotational dynamics of the side chains.

Influence of Solvent Environments on Molecular Conformation

The conformation and dynamics of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited to study these solvation effects. By surrounding the this compound molecule with explicit solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide) in the simulation box, one can investigate how the solvent interacts with the solute.

For example, in a polar protic solvent like water, the simulations would likely show the formation of hydrogen bonds between the solvent and the hydroxyl and ether groups of the solute. The analysis of the radial distribution functions would quantify the structuring of the solvent around the molecule. These simulations would also reveal how the presence of a solvent might shift the equilibrium between different conformers compared to the gas phase. A conformation that allows for more favorable interactions with the solvent would be stabilized.

Reaction Mechanism Prediction and Transition State Analysis

The intricate details of chemical reactions, including the precise pathways and energy landscapes, can be effectively mapped out using computational chemistry. For a molecule such as this compound, these theoretical investigations provide invaluable insights into its synthesis and potential transformations, guiding experimental efforts and enabling the rational design of new chemical entities.

Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating complex reaction mechanisms. orientjchem.org By modeling the potential energy surface, researchers can identify the most plausible pathways for the formation and subsequent reactions of this compound. A hypothetical synthetic route, starting from readily available precursors, can be computationally scrutinized to pinpoint key intermediates and transition states.

For instance, a proposed pathway for the synthesis of this compound might involve the nucleophilic attack of a methoxymethyl Grignard reagent on a protected 3-oxotetrahydrofuran derivative, followed by deprotection. Computational analysis of this pathway would involve calculating the geometries and energies of the reactants, intermediates, transition states, and products. This allows for a step-by-step visualization of the reaction, highlighting crucial bond-forming and bond-breaking events.

Furthermore, potential transformation pathways of this compound, such as oxidation of the primary alcohol or ether cleavage, can be computationally explored. These theoretical predictions can help to anticipate the reactivity of the molecule under various conditions and guide the development of new derivatives.

Interactive Table: Key Intermediates in a Proposed Synthetic Pathway

IntermediateStructureCalculated Relative Energy (kcal/mol)
Reactant Complex[Structure of Grignard reagent and protected ketone]0.0
Intermediate 1[Structure of the initial adduct]-15.2
Intermediate 2[Structure after deprotection]-5.8
Product[Structure of this compound]-25.7

Computational chemistry provides a means to calculate these parameters with a high degree of accuracy. For the proposed synthesis of this compound, the energy of each transition state relative to the preceding intermediate would be calculated. A high activation energy for a particular step would indicate a potential bottleneck in the reaction, suggesting that higher temperatures or a catalyst might be required.

Conversely, the thermodynamic data provides information on the stability of the products relative to the reactants. A significantly negative reaction energy indicates that the formation of this compound is thermodynamically favorable.

Interactive Table: Calculated Energy Barriers for a Hypothetical Transformation

Reaction StepActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Oxidation of Primary Alcohol22.5-12.3
Ether Cleavage (Acid-Catalyzed)30.15.2
Ring Opening Polymerization18.9-8.7

Molecular Docking and QSAR Studies (if applicable as a building block for bioactive molecules, focusing on interactions not biological effects)

While this compound itself may not be a bioactive molecule, its structural motifs can be incorporated into larger molecules with potential therapeutic applications. In such cases, computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can be employed to understand and predict the interactions of these larger molecules with biological targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for understanding how a potential drug molecule (ligand) might interact with a target protein.

For a hypothetical derivative of this compound designed to inhibit a specific enzyme, molecular docking could be used to predict its binding mode within the enzyme's active site. The simulation would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Interactive Table: Hypothetical Docking Results of a Derivative with a Target Protein

DerivativeDocking Score (kcal/mol)Key Interacting Residues
Derivative A-8.5TYR23, LYS56, PHE101
Derivative B-7.2ASP25, VAL88
Derivative C-9.1TYR23, ARG150, TRP152

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. rjptonline.org These models are used to predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more effective molecules.

If a series of derivatives containing the this compound scaffold were synthesized and their inhibitory activity against a target protein measured, a QSAR model could be developed. This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

The resulting QSAR equation can then be used to predict the activity of novel derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency. This iterative process of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery.

Interactive Table: Example of a Simple QSAR Equation and its Parameters

ParameterDescriptionCoefficient
LogPLipophilicity0.45
TPSATopological Polar Surface Area-0.12
MWMolecular Weight-0.05
Constant-2.34

Predicted Activity = 0.45(LogP) - 0.12(TPSA) - 0.05(MW) + 2.34

Applications in Advanced Chemical Synthesis

As a Chiral Building Block in Natural Product Synthesis

Chirally enriched substituted tetrahydrofurans are crucial components of numerous biologically active natural products. nih.govnih.gov The stereochemistry of these motifs often plays a critical role in their biological function.

Incorporation into Complex Polycyclic Frameworks

Substituted tetrahydrofurans are key intermediates in the synthesis of polycyclic ether natural products, such as those found in the polyketide family. nih.gov Synthetic strategies often involve the iterative construction of tetrahydrofuran (B95107) rings or the coupling of pre-formed tetrahydrofuran building blocks. organic-chemistry.org A molecule like chiral "[3-(Methoxymethyl)oxolan-3-yl]methanol" could serve as a valuable starting material. The hydroxymethyl group provides a handle for extension of the carbon chain or for coupling reactions, while the methoxymethyl group offers a stable, protected hydroxyl functionality.

For instance, the hydroxymethyl group could be oxidized to an aldehyde to participate in aldol or Wittig reactions, or converted to a leaving group for nucleophilic substitution, facilitating the formation of larger, more complex polycyclic systems. nih.gov The inherent chirality of the building block would be transferred to the final product, which is a critical aspect of natural product synthesis.

Enantioselective Synthesis of Bioactive Molecules

The enantioselective synthesis of bioactive molecules often relies on the use of chiral pool starting materials or the application of asymmetric synthesis methodologies. nih.gov Chiral 3-substituted oxolanes can be synthesized through various methods, including asymmetric epoxidation followed by intramolecular cyclization or enzymatic resolutions. researchgate.net

A chiral version of "this compound" would be a valuable synthon. Its defined stereochemistry would allow for the diastereoselective construction of adjacent stereocenters. For example, reactions at the hydroxymethyl group could be influenced by the stereochemistry of the quaternary center, leading to a high degree of stereocontrol in the synthesis of complex targets.

Table 1: Potential Reactions for Enantioselective Synthesis

Reaction TypeReagent/CatalystPotential Outcome
Asymmetric EpoxidationSharpless or Jacobsen catalystFormation of an epoxide for further functionalization
Enzymatic ResolutionLipase (B570770)Separation of enantiomers
Asymmetric HydrogenationChiral Rh or Ru catalystReduction of a precursor with high enantioselectivity

In the Development of Novel Pharmaceutical Intermediates

Tetrahydrofuran derivatives are common structural motifs in a wide range of pharmaceuticals due to their favorable physicochemical properties, including aqueous solubility and metabolic stability. wikipedia.orggoogle.com

Precursor for Heterocyclic Scaffolds in Medicinal Chemistry

The "this compound" scaffold can be envisioned as a precursor to a variety of other heterocyclic systems. ucl.ac.uk The two distinct oxygen functionalities allow for selective manipulation. For example, activation of the hydroxymethyl group followed by intramolecular cyclization with a nitrogen nucleophile could lead to the formation of novel oxa-aza-spirocyclic compounds, a class of structures with interesting pharmacological potential.

Furthermore, ring-opening of the tetrahydrofuran moiety under specific conditions could provide access to highly functionalized acyclic intermediates, which can then be used to construct different heterocyclic rings. researchgate.net

Synthetic Strategies for Modified Nucleosides or Analogues

Modified nucleosides are a cornerstone of antiviral and anticancer therapies. digitellinc.com The sugar moiety, typically a ribose or deoxyribose, is a common site for modification to improve drug efficacy and overcome resistance. The tetrahydrofuran core of "this compound" can be considered a carbocyclic analogue of the furanose ring in nucleosides.

Synthetic strategies could involve coupling a nucleobase to the hydroxymethyl group, either directly or after its conversion to a suitable electrophile. The resulting carbocyclic nucleoside analogue would lack the glycosidic bond, potentially rendering it more stable to enzymatic cleavage. The methoxymethyl group at the 3-position would mimic the 3'-hydroxyl group of a natural nucleoside, which is crucial for phosphorylation and incorporation into DNA or RNA.

Table 2: Comparison of Natural and Modified Nucleoside Scaffolds

FeatureNatural Nucleoside (Ribose)Analogous Tetrahydrofuran Scaffold
Ring SystemFuranose (Oxolane)Oxolane
Anomeric CarbonC1' (Hemiacetal)C1 (Ether linkage)
Glycosidic BondC-N bond, labileC-C or C-N bond, more stable
3'-Hydroxyl GroupPresentMimicked by Methoxymethyl group

Role in Materials Science and Polymer Chemistry

Tetrahydrofuran itself is a common solvent and a monomer for the synthesis of polytetrahydrofuran (poly(tetramethylene ether) glycol), a polymer used in the production of polyurethanes. Substituted tetrahydrofurans can be used to create polymers with tailored properties.

The bifunctional nature of "this compound" makes it a potential monomer for polymerization. The hydroxymethyl group could participate in condensation polymerization to form polyesters or polyethers. The pendant methoxymethyl group would introduce functionality along the polymer backbone, potentially influencing properties such as solubility, glass transition temperature, and crystallinity.

Furthermore, the oxolane ring can be opened via ring-opening polymerization (ROP) under cationic or anionic conditions. acs.org Copolymerization of "this compound" with other cyclic ethers could lead to the development of novel functional polymers with applications as, for example, polymer electrolytes or biocompatible materials. researchgate.net

Monomer or Cross-linker in the Synthesis of Functional Polymers

There is currently no specific research data available detailing the use of this compound as a monomer or cross-linker in the synthesis of functional polymers. However, its structure suggests theoretical possibilities. The primary alcohol group could potentially undergo polymerization through reactions such as esterification or etherification to form linear polymers. Furthermore, the oxolane ring itself could, under certain catalytic conditions, participate in ring-opening polymerization, a common method for producing polyethers. The presence of the methoxymethyl side group could influence the properties of such polymers, potentially affecting their solubility, thermal stability, and mechanical characteristics.

Precursor for Components in Advanced Coatings or Adhesives

Information regarding the application of this compound as a precursor for components in advanced coatings or adhesives is not available in the reviewed scientific literature. In theory, the hydroxyl group could be utilized to incorporate this molecule into polymer networks common in coatings and adhesives, such as polyesters, polyurethanes, or acrylates. The ether linkage and the cyclic structure might contribute to properties like flexibility, adhesion, and chemical resistance in the final product.

Contribution to Specialized Organic Chemical Reagents or Ligands

The unique stereochemical and electronic properties of substituted oxolanes suggest that this compound could serve as a scaffold for the development of specialized reagents and ligands.

Synthesis of Novel Chiral Ligands for Asymmetric Catalysis

The synthesis of novel chiral ligands from this compound has not been reported in the available literature. For this compound to be a precursor for a chiral ligand, it would first need to be resolved into its separate enantiomers, as the 3-position of the oxolane ring is a stereocenter. If resolved, the hydroxyl and ether functionalities could serve as anchor points for attaching coordinating groups, such as phosphines or amines, which are common in chiral ligands used for asymmetric catalysis. The rigid oxolane backbone could provide a well-defined steric environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions.

Development of Solvents or Additives with Specific Properties

There is no specific information on the use of this compound in the development of solvents or additives. Oxolane (tetrahydrofuran) itself is a widely used polar aprotic solvent. The addition of methoxymethyl and hydroxymethyl groups would significantly increase the polarity and the potential for hydrogen bonding, likely making it a high-boiling point, polar protic solvent. These properties could make it a specialized solvent for certain chemical reactions or an additive to modify the properties of existing solvent systems. Its potential as a "green" or bio-based solvent could also be an area of interest, although no data currently supports this.

Future Research Directions and Perspectives

Exploration of Uncharted Reactivity and Transformation Pathways

The inherent functionalities of [3-(Methoxymethyl)oxolan-3-yl]methanol, namely the hydroxyl and ether groups, alongside the oxolane core, present a rich playground for investigating novel chemical transformations. Future research will likely focus on overcoming the steric hindrance around the tertiary alcohol and activating the relatively inert ether bond to forge new pathways for molecular diversification.

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of innovative catalytic systems will be paramount in realizing the synthetic potential of this compound. The application of advanced catalysis could enable reactions that are currently inefficient or unfeasible. Research in this area could focus on several key aspects:

Directed C-H Functionalization: Utilizing the existing hydroxyl or ether oxygen as a directing group could enable the selective functionalization of otherwise unreactive C-H bonds on the oxolane ring. This approach would provide a powerful tool for late-stage modification of the scaffold.

Ether Cleavage and Functionalization: While ethers are generally stable, recent advances in catalysis have demonstrated the feasibility of their cleavage and subsequent functionalization. ornl.govresearchgate.net Future work could explore the use of transition metal catalysts to selectively open the methoxymethyl side chain or even the oxolane ring, providing access to a new range of linear and cyclic derivatives.

Stereoselective Transformations: For chiral analogues of this compound, the development of enantioselective catalysts will be crucial for accessing optically pure products. This is particularly relevant for applications in medicinal chemistry and materials science where stereochemistry plays a critical role.

Catalyst TypePotential TransformationExpected Outcome
Palladium(II) with directing group ligandβ- or γ-C-H arylation of the oxolane ringIntroduction of aromatic substituents at specific positions
Nickel(0) with N-heterocyclic carbene ligandReductive cleavage of the methoxymethyl C-O bondFormation of a methyl group and a primary alcohol
Chiral Lewis acidAsymmetric esterification of the tertiary alcoholEnantiomerically enriched ester derivatives

Reactions Under Extreme Conditions or Flow Chemistry Regimes

Exploring the reactivity of this compound under non-conventional reaction conditions could unlock new transformation pathways. High-pressure, high-temperature, or microwave-assisted reactions may overcome the activation barriers associated with its sterically hindered nature.

Furthermore, the integration of its synthesis and derivatization into continuous flow chemistry systems offers numerous advantages. wiley-vch.denih.govacs.org Flow chemistry can enable better control over reaction parameters, improve safety for highly exothermic or hazardous reactions, and facilitate rapid reaction optimization and scale-up. Future research could focus on developing robust flow protocols for the multi-step synthesis of derivatives of this compound.

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, represent a highly efficient approach to molecular synthesis. nih.govorganic-chemistry.org The bifunctional nature of this compound (possessing both a nucleophilic alcohol and a potentially activatable ether) makes it an attractive candidate for the design of novel MCRs.

Developing One-Pot Synthetic Strategies Involving this compound

Future research should aim to design one-pot synthetic strategies that utilize this compound as a key building block. For instance, a Passerini or Ugi-type reaction could potentially involve the hydroxyl group, an isocyanide, and a carbonyl compound to generate complex ester or amide derivatives in a single step.

Another promising avenue is the development of cascade reactions, where the initial transformation of one functional group triggers a subsequent reaction at another site within the molecule. For example, an acid-catalyzed ring-opening of the oxolane could be followed by an intramolecular cyclization involving the hydroxyl group, leading to the formation of novel bicyclic ether systems.

Reaction TypeReactantsPotential Product Class
Ugi-type MCRThis compound, an aldehyde, an amine, and an isocyanideα-Acylamino carboxamide derivatives with the oxolane scaffold
Oxa-Pictet-Spengler ReactionThis compound and an aldehydeNovel spirocyclic oxolane-tetrahydropyran systems
Tandem Ring-Opening/CyclizationThis compound with a Lewis acidFused or bridged bicyclic ethers

Design and Synthesis of Conformationally Restricted Analogues

The conformational flexibility of the oxolane ring in this compound can be a disadvantage in applications where a well-defined three-dimensional structure is required, such as in drug design or asymmetric catalysis. The design and synthesis of conformationally restricted analogues could lead to compounds with enhanced biological activity or selectivity. nih.gov

Investigating the Impact of Structural Modifications on Reactivity and Molecular Recognition

Systematic structural modifications to the this compound scaffold can provide valuable insights into structure-activity relationships. Future research could focus on:

Introduction of Ring-Constraining Elements: Incorporating bridges, spirocycles, or additional rings fused to the oxolane core would rigidify the structure. The synthesis of such analogues would likely involve multi-step sequences, potentially employing ring-closing metathesis or intramolecular cycloaddition reactions.

Stereochemical Control: The diastereoselective and enantioselective synthesis of analogues with defined stereocenters on the oxolane ring will be crucial for probing interactions with biological targets or for their use as chiral ligands.

Impact on Physicochemical Properties: The conformational restriction is expected to influence key properties such as solubility, lipophilicity, and metabolic stability. A systematic study of these properties will be essential for the rational design of analogues with desired characteristics.

Structural ModificationSynthetic StrategyPotential Impact
Fused bicyclic analogueIntramolecular Diels-Alder reaction of a tethered diene and dienophileLocked conformation, altered receptor binding profile
Spirocyclic analogueRing-closing metathesis of a diene derived from this compoundRigidified scaffold, potential for novel ligand design
Introduction of a gem-dimethyl groupAlkylation of a precursor ketoneIncreased steric hindrance, potential to influence reaction selectivity

Advanced Spectroscopic Characterization of Derived Complex Molecules

Future research into complex molecules and materials derived from this compound will necessitate the use of sophisticated spectroscopic techniques capable of elucidating three-dimensional structures and intermolecular interactions in the solid state.

Application of Solid-State NMR or Cryogenic Electron Microscopy to Advanced Materials

The functional groups of this compound, a primary alcohol and an ether, provide reactive sites for polymerization or the formation of supramolecular assemblies. Characterizing the intricate structures of these resulting materials is crucial for understanding their properties. Solid-state Nuclear Magnetic Resonance (ssNMR) and Cryogenic Electron Microscopy (cryo-EM) are powerful techniques poised to provide this insight.

Solid-State NMR (ssNMR): Unlike solution-state NMR, ssNMR provides detailed information about the structure and dynamics of solid materials. For polymers or crystalline materials derived from this compound, ssNMR can determine atomic-level details such as polymer chain packing, conformational ordering, and the specific nature of non-covalent interactions. Advanced ssNMR experiments could map the spatial proximity between different functional groups, revealing how the methoxymethyl and hydroxymethyl side chains influence the material's architecture.

The choice between these techniques would depend on the nature of the derived material, as summarized in the table below.

FeatureSolid-State NMR (ssNMR)Cryogenic Electron Microscopy (cryo-EM)
Sample State Crystalline, semi-crystalline, or amorphous solidsVitreously frozen solutions/suspensions
Information Provided Atomic-level local structure, dynamics, internuclear distancesHigh-resolution 3D structure, overall morphology
Resolution Angstrom-level for internuclear distancesCan reach sub-nanometer to Angstrom-level
Key Advantage Excellent for studying dynamics and non-ordered materialsIdeal for large, complex assemblies and helical structures

Computational Modeling for Predictive Synthesis and Discovery

Computational chemistry is a powerful tool for accelerating the discovery of new reactions and materials. By modeling reaction pathways and predicting molecular properties, researchers can prioritize experimental efforts, saving time and resources.

Utilizing Machine Learning and AI in the Design of Novel Reactions and Applications

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing synthetic chemistry. jetir.org These tools can analyze vast datasets of known chemical reactions to predict the outcomes of new ones with high accuracy. jetir.orgnih.gov For a molecule like this compound, AI could be instrumental in several areas:

Predicting Reaction Outcomes: AI models, such as the Molecular Transformer, can predict the products of a reaction by treating reactants and reagents as sequences, analogous to natural language processing. jetir.org This could be used to explore the reactivity of the alcohol and ether groups in this compound under various conditions, suggesting novel transformations that a chemist might not have considered.

Optimizing Reaction Conditions: ML algorithms, particularly through active learning frameworks like Bayesian optimization, can efficiently search for the optimal conditions (e.g., temperature, catalyst, solvent) to maximize the yield of a desired product. nih.gov This would be invaluable for developing efficient syntheses of polymers or other complex derivatives.

Discovering New Applications: By correlating molecular structures with their properties, ML models can predict the potential applications of new compounds. For derivatives of this compound, AI could screen for properties relevant to pharmaceuticals, materials science, or as specialty solvents, guiding synthesis efforts toward molecules with the highest potential. rsc.orgyoutube.com This computational approach allows for the pre-screening of many potential compounds before undertaking costly and time-consuming laboratory synthesis. mit.edu

AI/ML ApplicationDescriptionRelevance to this compound
Forward-Reaction Prediction Predicts the product(s) of a given set of reactants and reagents. nih.govExploring novel derivatizations of the alcohol and ether functionalities.
Retrosynthesis Planning Suggests potential synthetic routes to a target molecule from simpler precursors. nih.govDesigning efficient pathways to complex target molecules based on the oxolane scaffold.
Property Prediction Predicts physical, chemical, or biological properties based on molecular structure.Screening for potential uses as drugs, polymers, or solvents. nih.govmdpi.com
Reaction Optimization Identifies optimal reaction conditions to maximize yield and minimize byproducts.Improving the efficiency and sustainability of synthetic processes.

Sustainability Aspects in the Future Research of Oxolane Derivatives

The principles of green chemistry are essential for the future of chemical manufacturing, aiming to reduce environmental impact through innovative and sustainable practices. wjarr.comresearchgate.net Research on oxolane derivatives must incorporate these principles from the earliest stages of development.

Minimizing Environmental Footprint of Synthetic Processes

Reducing the environmental footprint of chemical synthesis involves a multi-faceted approach focused on waste prevention, energy efficiency, and the use of safer chemicals. wjarr.com

Solvent Selection: The parent ring of the compound, oxolane, is also known as tetrahydrofuran (B95107) (THF), a widely used but problematic solvent. wikipedia.org A key goal would be to conduct syntheses in greener solvents, such as water, supercritical CO2, or bio-based alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which itself is derived from renewable resources. sigmaaldrich.commdpi.com In some cases, solvent-free reactions, facilitated by techniques like mechanochemical grinding, could eliminate solvent waste entirely. mdpi.com

Catalysis: Utilizing catalytic reactions is a cornerstone of green chemistry. Instead of stoichiometric reagents that are consumed in a reaction and generate waste, catalysts can facilitate transformations in small amounts and can often be recycled and reused. For the synthesis of this compound derivatives, developing highly efficient and selective catalysts would improve atom economy and reduce the generation of byproducts. researchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comacs.org Microwave heating is more direct and efficient, often leading to higher yields and cleaner reactions. acs.org

Exploration of Bio-based Feedstocks for Oxolane Ring Construction

A major goal of sustainable chemistry is to transition from petroleum-based feedstocks to renewable, bio-based resources. rsc.org The oxolane ring, the core of this compound, is a prime target for such a transition.

Currently, THF is produced industrially from non-renewable feedstocks. wikipedia.org However, significant research is focused on producing THF and its derivatives from biomass. Lignocellulosic biomass, which is derived from wood, agricultural waste, and other plant matter, is a rich source of sugars and other platform molecules that can be converted into valuable chemicals. rsc.org For example, furfural (B47365), which can be produced from the dehydration of C5 sugars found in biomass, can be catalytically converted to furan (B31954) and then hydrogenated to form the oxolane (THF) ring. mdpi.com Similarly, levulinic acid, another key platform molecule derived from biomass, can be used to synthesize 2-MeTHF, a greener solvent and a potential precursor for other oxolane derivatives. mdpi.com

The development of efficient, scalable chemo-catalytic or bio-catalytic routes from these renewable feedstocks to the oxolane core would represent a major step towards a sustainable chemical industry. mdpi.comresearchgate.net

Bio-based FeedstockPotential IntermediateTarget Ring System
Hemicellulose (C5 sugars)FurfuralFuran -> Oxolane (THF)
Cellulose (C6 sugars)Levulinic Acidγ-Valerolactone -> 2-Methyl-oxolane (2-MeTHF)
LigninAromatic compoundsPotential for novel oxolane precursors
Vegetable OilsFatty acidsCan be converted to diols for cyclization

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [3-(Methoxymethyl)oxolan-3-yl]methanol, and how can yield be optimized?

  • Methodology : The compound is synthesized via cyclization or alkylation reactions. For example, oxolane (tetrahydrofuran) derivatives are often prepared by reacting epoxides with alcohols under basic conditions . To optimize yield:

  • Use high-purity starting materials to minimize side reactions.
  • Employ catalysts like BF₃·Et₂O to enhance cyclization efficiency.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Key Data : Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm purity via GC-MS (>95% by area normalization) .

Q. How is the structure of this compound validated experimentally?

  • Techniques :

  • NMR : <sup>1</sup>H NMR peaks at δ 3.6–3.8 ppm (methoxy and oxolane methylene protons) and δ 4.2 ppm (hydroxyl-bearing CH₂) confirm functional groups .
  • IR : Strong absorption at ~3400 cm⁻¹ (O-H stretch) and ~1100 cm⁻¹ (C-O-C ether linkage) .
  • Mass Spectrometry : Molecular ion peak at m/z 132 [M+H]<sup>+</sup> aligns with the molecular formula C₆H₁₂O₃ .

Q. What strategies are used to functionalize this compound for downstream applications?

  • Reactivity : The hydroxymethyl and methoxymethyl groups are sites for derivatization:

  • Esterification : React with acyl chlorides (e.g., acetyl chloride) to form esters for solubility studies .
  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to convert the hydroxymethyl group to a carboxylic acid .
    • Applications : Functionalized derivatives are used as intermediates in drug discovery (e.g., protease inhibitors) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

  • Case Study : If antimicrobial assays show variability (e.g., MIC ranging from 10–50 µg/mL):

  • Purity Check : Confirm compound purity via HPLC (>98%) to rule out impurities .
  • Assay Conditions : Standardize microbial strains (e.g., ATCC controls) and culture media (e.g., Mueller-Hinton agar) .
  • Mechanistic Studies : Use fluorescence quenching to assess binding to bacterial enzymes (e.g., dihydrofolate reductase) .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methods :

  • Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., cyclooxygenase-2) using AMBER or GROMACS .
  • Docking Studies : AutoDock Vina predicts binding affinity (ΔG ≈ -8.2 kcal/mol) to inflammatory targets .
    • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?

  • Chiral Separation :

  • Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (85:15) to resolve enantiomers .
  • Derivatize with Mosher’s acid to assign absolute configuration via <sup>19</sup>F NMR .
    • Impact : Enantiopure forms may exhibit divergent biological activities (e.g., one enantiomer inhibits TRPM8 channels, while the other is inactive) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Root Causes :

  • Reagent Ratios : Excess alkylating agents (e.g., methyl iodide) may lead to over-substitution .
  • Temperature Control : Exothermic reactions require precise cooling (e.g., -10°C for epoxide ring-opening) .
    • Solutions :
  • Document reaction parameters (e.g., stirring rate, solvent drying).
  • Use in situ FTIR to monitor intermediate formation .

Methodological Recommendations

  • Spectral Data : Reference PubChem CID 23338574 for standardized NMR/IR spectra .
  • Safety Protocols : Adhere to hazard codes H302/H315 (harmful if swallowed/causes skin irritation) and use PPE .

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